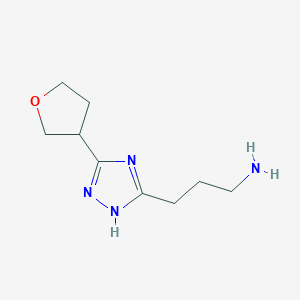![molecular formula C10H9N B13481209 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is derived from benzocyclobutene and features a nitrile group attached to the bicyclic system. Its structure and properties make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile typically involves a multi-step process starting from benzocyclobutene. One common method includes the following steps:
Formation of the Bicyclic Core: Benzocyclobutene undergoes a series of reactions to form the bicyclic core structure.
Introduction of the Nitrile Group: The nitrile group is introduced through a reaction involving a suitable nitrile precursor and appropriate reaction conditions, such as the use of a base and a solvent like tetrahydrofuran (THF) at controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile involves its interaction with molecular targets through its nitrile group and bicyclic structure. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. For example, the compound may act as an inhibitor or activator of certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocyclobutene: A precursor in the synthesis of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a bicyclic core and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H9N |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetonitrile |
InChI |
InChI=1S/C10H9N/c11-6-5-8-1-2-9-3-4-10(9)7-8/h1-2,7H,3-5H2 |
InChI-Schlüssel |
FBIWBUFCPDNHGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C=CC(=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)





amine](/img/structure/B13481166.png)
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)


![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)

